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Compound of Interest

Compound Name:
4-(4-Chloro-benzenesulfonyl)-

morpholine

CAS No.: 22771-99-9

Cat. No.: B077774

Get Quote

Technical Monograph: 4-(4-
Chlorobenzenesulfonyl)morpholine
CAS Registry Number: 2309-84-4 Document Type: Technical Reference & Synthesis Guide

Version: 2.0 (Scientific Release)

Chemical Passport & Physiochemical Profile
This section establishes the definitive identity of the compound, distinguishing it from its

precursors (sulfonyl chlorides) and structural isomers. 4-(4-Chlorobenzenesulfonyl)morpholine

represents a stable sulfonamide scaffold, characterized by the robust

linkage which imparts high metabolic stability compared to carboxamides.

Identifiers & Descriptors[1][2][3][4][5][6]
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Parameter Identifier / Value

IUPAC Name 4-[(4-Chlorophenyl)sulfonyl]morpholine

CAS Number 2309-84-4

PubChem CID 70878

Molecular Formula

Molecular Weight 261.73 g/mol

SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl

InChI Key ZZSBUDUHESWZJB-UHFFFAOYSA-N

Physical Properties[6][8]
Physical State: Crystalline Solid (White to Off-white).

Solubility: High solubility in DCM, DMSO, DMF, and Ethyl Acetate; low solubility in Water and

Hexanes.

Lipophilicity (LogP): ~2.0 (Predicted). The morpholine ring lowers the LogP relative to a

diethyl-sulfonamide, improving "drug-like" properties.

Melting Point: Typically >100°C (Distinct from its precursor 4-chlorobenzenesulfonyl chloride,

which melts at ~53°C).

Synthetic Architecture
The synthesis of 4-(4-Chlorobenzenesulfonyl)morpholine follows a nucleophilic substitution at

the sulfur atom. While the Schotten-Baumann reaction (aqueous base) is possible, the

Anhydrous Organic Base Method is preferred for research-grade purity to minimize hydrolysis

of the sulfonyl chloride starting material.

Reaction Mechanism
The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic sulfur

of 4-chlorobenzenesulfonyl chloride. The base (Triethylamine or Pyridine) serves two roles:
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Catalysis: Enhances the nucleophilicity of the amine (if pyridine is used).

Scavenging: Neutralizes the HCl byproduct, driving the equilibrium forward and preventing

the formation of morpholinium chloride salts which would stall the reaction.

Experimental Protocol (Standardized)
Reagents:

4-Chlorobenzenesulfonyl chloride (1.0 equiv) [CAS: 98-60-2][1][2][3]

Morpholine (1.1 equiv) [CAS: 110-91-8]

Triethylamine (

) (1.5 equiv)

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with 4-chlorobenzenesulfonyl chloride and

anhydrous DCM. Cool the solution to 0°C (ice bath) to suppress potential side reactions

(disulfone formation).

Addition: Dissolve Morpholine and

in a small volume of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution
over 15 minutes. Rationale: Exothermic control.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (Hexane:EtOAc 7:3).

Quench & Workup:

Dilute with DCM.

Wash 1: 1M HCl (Cold). Purpose: Protonates and removes unreacted morpholine and

TEA.
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Wash 2: Saturated

. Purpose: Neutralizes residual acid and hydrolyzes traces of unreacted sulfonyl chloride.

Wash 3: Brine.

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (if high

purity is required).

Workflow Visualization

Reagents:
Sulfonyl Chloride + Morpholine

Reaction:
DCM, Et3N, 0°C -> RT

Nucleophilic Attack Acid Wash (1M HCl)
Removes Amines

Complete Base Wash (NaHCO3)
Removes Acids

Organic Layer Final Product:
Crystalline Solid

Dry & Conc.

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow ensuring removal of nucleophilic and electrophilic

impurities.

Structural Characterization & Quality Control
Trustworthiness in chemical biology relies on rigorous characterization. For CAS 2309-84-4,

the following spectral signatures confirm identity.

Proton NMR ( -NMR) Logic
Aromatic Region (7.5 - 8.0 ppm): Look for a characteristic

system (two doublets) typical of para-substituted benzenes.

~7.8 ppm (2H, d): Protons ortho to the sulfonyl group (deshielded).

~7.5 ppm (2H, d): Protons ortho to the chlorine.

Aliphatic Region (2.5 - 4.0 ppm):
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~3.7 ppm (4H, m): Morpholine protons adjacent to Oxygen (

).

~3.0 ppm (4H, m): Morpholine protons adjacent to Nitrogen (

).

Diagnostic Check: Integration ratio must be 1:1 (4 aromatic H : 8 aliphatic H).

Mass Spectrometry (LC-MS)
Molecular Ion: Expect

.

Isotopic Pattern: Due to the Chlorine atom (

and

natural abundance ~3:1), the mass spectrum must show an M+2 peak at 264.0 with
approximately 33% intensity of the parent peak.

Fragmentation: Loss of the morpholine ring or cleavage of the

bond is common in MS/MS.

Fragmentation Pathway Visualization
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Parent Ion [M+H]+
m/z 262 (100%)
m/z 264 (33%)

Sulfonyl Cation
[Cl-Ph-SO2]+

S-N Cleavage

Morpholine Ion
[C4H8NO]+

S-N Cleavage

Chlorobenzene Cation
[Cl-Ph]+

Loss of SO2

Click to download full resolution via product page

Figure 2: Expected Mass Spectrometry fragmentation pattern demonstrating the characteristic

Chlorine isotopic signature.

Functional Utility in Drug Discovery
4-(4-Chlorobenzenesulfonyl)morpholine is rarely a final drug but serves as a critical Privileged

Structure in Medicinal Chemistry.

The Sulfonamide Pharmacophore
The sulfonamide moiety (

or

) is a bioisostere for amide bonds but offers distinct advantages:

Metabolic Stability: Resistant to proteases and esterases.

Geometry: Tetrahedral geometry around the Sulfur atom allows unique binding interactions in

enzyme pockets (e.g., transition state mimicry).
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Key Biological Applications[5]
Fragment-Based Drug Discovery (FBDD): This molecule is often included in fragment

libraries screening for 11

-HSD1 inhibitors (metabolic syndrome) and CCR2 antagonists (inflammation). The
chlorobenzene group fills hydrophobic pockets, while the morpholine oxygen can accept
hydrogen bonds.

Intermediate Synthesis: The chlorine atom on the benzene ring is a handle for further

functionalization via Buchwald-Hartwig amination or Suzuki coupling, allowing the expansion

of the core into more complex bioactive molecules.

Biological Context Diagram

4-(4-Cl-Ph-SO2)-Morpholine
(Scaffold)

11β-HSD1
(Metabolic Disease)Fragment Screen

Chemokine Receptors
(CCR2 - Inflammation)

Fragment Screen

Pd-Catalyzed Coupling
(Library Expansion)

Cl- Displacement

Click to download full resolution via product page

Figure 3: Application of the scaffold in biological screening and synthetic expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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